molecular formula C15H21F3N4O5S B6242614 tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 2742654-10-8

tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B6242614
CAS No.: 2742654-10-8
M. Wt: 426.4
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Description

Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate: is a complex organic compound characterized by its trifluoromethanesulfonyloxy group and tert-butyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidinyl precursor, which undergoes trifluoromethanesulfonylation to introduce the trifluoromethanesulfonyloxy group[_{{{CITATION{{{_1{tert-butyl 4- 4- (trifluoromethanesulfonyloxy)pyrimidin-2-yl .... Subsequent steps may include the formation of the diazepane ring and esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethanesulfonyloxy group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the pyrimidinyl core.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethanesulfonyloxy group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of amines or alcohols.

  • Substitution: : Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate: can be compared to other similar compounds, such as:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: : Both share the tert-butyl ester group but differ in their core structures.

  • Di-tert-butylsilanediyl bis(trifluoromethanesulfonate): : Similar in having trifluoromethanesulfonyloxy groups but differ in their silicon-containing backbone.

Properties

CAS No.

2742654-10-8

Molecular Formula

C15H21F3N4O5S

Molecular Weight

426.4

Purity

95

Origin of Product

United States

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